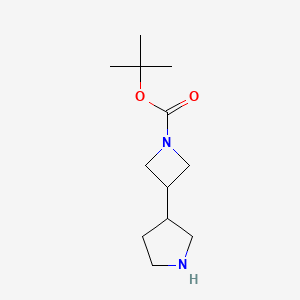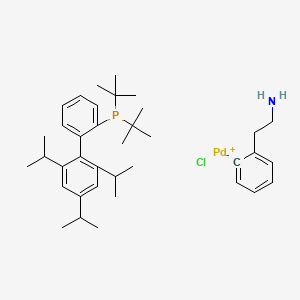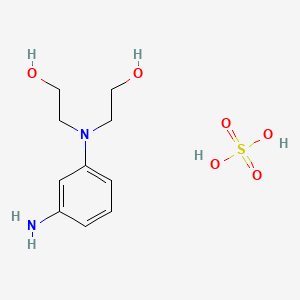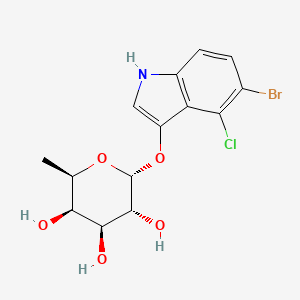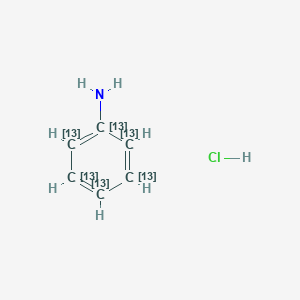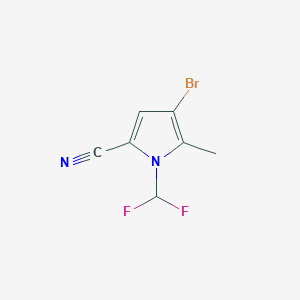
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile (4-Br-DFMPC) is a heterocyclic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyrrole family of nitrogen-containing compounds and is a derivative of 1H-pyrrole-2-carbonitrile (PC). 4-Br-DFMPC has several unique properties that make it an attractive compound for research and experimentation.
Scientific Research Applications
Catalysis and Chemical Synthesis
One application of pyrrole derivatives in scientific research is in the field of catalysis. A study described the use of a bis(oxazolinyl)pyrrole derivative as a new monoanionic tridentate supporting ligand in synthesizing highly active palladium catalysts for Suzuki-type C−C coupling. This research underscores the potential of pyrrole derivatives in facilitating efficient chemical synthesis and catalysis processes (Mazet & Gade, 2001).
Biological Activities
Investigations into the biological activities of 2-arylpyrrole derivatives have revealed their significant insecticidal and acaricidal properties. Novel 2-arylpyrrole compounds were synthesized and evaluated for their activities against lepidopteran pests and mites, showing potential as more effective alternatives to existing chemicals (Liu et al., 2012).
Antimicrobial Properties
Another area of interest is the antimicrobial properties of pyrrole derivatives. Novel 4-pyrrolidin-3-cyanopyridine derivatives were synthesized and showed promising antibacterial activity against a range of aerobic and anaerobic bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Environmental Applications
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as chlorfenapyr, has been studied for its environmental impact, particularly in the context of its use as an anti-fouling compound. Research into the biocide Econea®, which contains this compound, focused on developing analytical methods for its detection in seawater and understanding its release from commercial coatings, contributing to the assessment of its environmental friendliness (Downs et al., 2017).
Organic Synthesis
The synthesis of N-polyfluoroalkylated heterocycles represents another significant application, demonstrating the versatility of pyrrole derivatives in organic chemistry. Research in this area has explored new methods for introducing fluorinated groups into heterocycles, contributing to the development of compounds with potential applications across various fields (Kolomeitsev et al., 1996).
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2N2/c1-4-6(8)2-5(3-11)12(4)7(9)10/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAHUDFVKPHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)
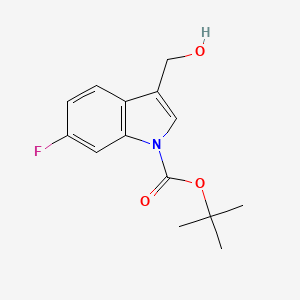

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)
